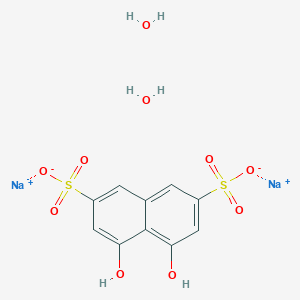

Chromotropic acid (disodium dihydrate)

Description

BenchChem offers high-quality Chromotropic acid (disodium dihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromotropic acid (disodium dihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10Na2O10S2 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate |

InChI |

InChI=1S/C10H8O8S2.2Na.2H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

QUEAKWJKJBFNEG-UHFFFAOYSA-L |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].O.O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: The Molecular Architecture of the Chromotropic Acid-Formaldehyde Complex

Executive Summary

This technical guide provides a structural and mechanistic analysis of the reaction between chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) and formaldehyde (HCHO). While historically described as a para,para-quinoidal adduct, contemporary spectroscopic evidence identifies the chromophore as a mono-cationic dibenzoxanthylium species.[1][2] This reaction forms the basis of NIOSH Method 3500, the gold standard for spectrophotometric determination of airborne formaldehyde.

Target Audience: Analytical Chemists, Toxicologists, and drug development scientists requiring high-fidelity validation of aldehyde impurities.

Molecular Mechanism & Structural Identity

The Historical Misconception vs. Current Consensus

For decades, the purple chromogen (

The Authoritative Model (Georghiou & Ho): The reaction is a two-stage condensation followed by an oxidation, resulting in a planar, aromatic system.

-

Condensation: Two molecules of chromotropic acid react with one molecule of formaldehyde. The formaldehyde methylene group bridges the naphthalene rings at the positions ortho to the hydroxyl groups.

-

Cyclization: Acid-catalyzed dehydration forms a cyclic ether (xanthene-like) intermediate.

-

Oxidation: The xanthene intermediate is oxidized (by concentrated

or atmospheric oxygen) to the highly conjugated dibenzoxanthylium cation .

Reaction Pathway Diagram

The following diagram illustrates the transformation from the colorless precursors to the purple cationic chromophore.

Figure 1: The reaction pathway forming the dibenzoxanthylium cation.[2] Note the requirement for two chromotropic acid molecules per formaldehyde unit.

Spectroscopic Evidence

-

UV-Vis: The extended conjugation of the xanthylium system allows for the

transition responsible for the strong absorbance at 580 nm. -

NMR:

and

Analytical Protocol: NIOSH Method 3500 (Optimized)

This protocol is adapted from the National Institute for Occupational Safety and Health (NIOSH) Method 3500.[3][4][5][6] It is designed to be self-validating through the use of internal blanks and standard curves.

Reagents & Preparation

| Reagent | Specification | Role |

| Chromotropic Acid (CA) | 1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt | Chromogenic reagent.[2][7][8] Must be fresh; oxidizes over time. |

| Sulfuric Acid ( | Concentrated (96-98%) | Catalyst, dehydrating agent, and oxidant. |

| Sodium Bisulfite ( | 1% Aqueous Solution | Collection medium; stabilizes HCHO as a non-volatile adduct. |

| Formaldehyde Standard | Formalin (37%) standardized via titration | Calibration reference.[8] |

Step-by-Step Workflow

Step 1: Sample Collection

-

Trap airborne formaldehyde using midget impingers containing 20 mL of 1% Sodium Bisulfite.

-

Why: Bisulfite prevents HCHO loss by forming a stable hydroxymethanesulfonate adduct.

Step 2: Color Development

-

Aliquot 4 mL of sample (or standard) into a chemically resistant vial.

-

Add 0.1 mL of 1% Chromotropic Acid solution.

-

CRITICAL: Slowly add 6 mL of concentrated

.-

Thermodynamics: The exothermicity of hydration generates heat (

), which drives the condensation reaction.

-

-

Allow to cool to room temperature.[9]

Step 3: Spectrophotometric Analysis

-

Measure absorbance at 580 nm .

-

Use a reagent blank (bisulfite + CA + acid) to zero the instrument.

Analytical Logic Flow

Figure 2: Logical workflow for NIOSH 3500 analysis. The acid addition step is critical for thermal activation.

Critical Parameters & Interferences

To ensure data integrity (Trustworthiness), researchers must account for chemical interferences that compete for the chromotropic acid or alter the oxidation state.

Performance Characteristics

| Parameter | Value | Notes |

| Working Range | 0.02 to 4.0 ppm | Based on 80L air sample.[9] |

| Limit of Detection (LOD) | Highly sensitive. | |

| Precision ( | 0.09 | Pooled coefficient of variation.[4][5] |

| Absorbance Maximum | 580 nm | Secondary peak often visible in UV region. |

Interference Management

-

Phenol: Causes a negative bias (reduced absorbance) if present in >0.3 ratio to HCHO. Phenol reacts with formaldehyde to form novolac-type resins, sequestering the analyte.

-

Ethanol/Higher Alcohols: Minor interference. Can form alkenes in hot acid, which may char or produce background color.

-

Oxidizable Organics: Strong reducing agents can inhibit the oxidation of the xanthene intermediate to the xanthylium cation.

References

-

National Institute for Occupational Safety and Health (NIOSH). (1994).[9] Formaldehyde by VIS: Method 3500. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[9] [Link]

-

Georghiou, P. E., & Ho, C. K. (1989).[10] The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[4][5] Formaldehyde Sampling and Analytical Methods. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. xn--jpr47zq87axwjc0d.com [xn--jpr47zq87axwjc0d.com]

- 4. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. CAS 5808-22-0: Chromotropic acid disodium salt dihydrate [cymitquimica.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. scribd.com [scribd.com]

- 10. US5750577A - Chromotropic acid-formaldehyde and 1-naphthol-formaldehyde polymeric compounds - Google Patents [patents.google.com]

The Chromotropic Acid Reaction with Formaldehyde: A Deep Dive into the Core Mechanism and Application

Introduction: The Enduring Relevance of a Classic Reaction

For decades, the reaction between chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) and formaldehyde has been a cornerstone of analytical chemistry, providing a simple yet sensitive method for the detection and quantification of this ubiquitous aldehyde.[1][2][3] Despite the advent of more sophisticated analytical techniques, the chromotropic acid method remains highly relevant in various fields, from environmental monitoring and food safety to clinical diagnostics and materials science.[3][4][5] Its endurance can be attributed to its remarkable specificity, cost-effectiveness, and the robustness of the resulting violet-colored chromogen.[3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the chromotropic acid reaction. We will move beyond a superficial overview to dissect the core reaction mechanism, provide field-proven experimental protocols, and explore the nuances of its application. Our focus will be on the "why" behind the "how," empowering you to not only replicate the method but also to troubleshoot and adapt it for your specific analytical challenges.

PART 1: Unraveling the Core Directive: The Reaction Mechanism

The seemingly straightforward color change in the chromotropic acid test belies a more complex series of chemical transformations. A thorough grasp of this mechanism is paramount for optimizing reaction conditions and interpreting results with confidence.

The reaction is typically carried out in a strongly acidic medium, with concentrated sulfuric acid being the traditional reagent of choice.[1][4][6] The sulfuric acid serves a dual purpose: it acts as a condensing agent and an oxidizing agent.[7][8] While the precise mechanism has been a subject of some debate, extensive spectroscopic evidence, including 1H and 13C NMR studies, has largely elucidated the key steps.[1][6]

The prevailing and most supported hypothesis posits the formation of a monocationic dibenzoxanthylium structure as the final colored product, rather than the previously proposed para,para-quinoidal adduct.[2][6][9]

The reaction can be conceptualized as a multi-step process:

-

Initial Electrophilic Attack: In the highly acidic environment, formaldehyde is protonated to form a highly reactive carbocation. This electrophile then attacks the electron-rich aromatic ring of the chromotropic acid molecule. The substitution is believed to occur at the carbon atom ortho to both the hydroxyl and sulfonic acid groups.[1]

-

Formation of a Methylene-Bridged Adduct: This initial reaction leads to the formation of a mono-substituted chromotropic acid-formaldehyde adduct.[1]

-

Condensation and Cyclization: In the presence of excess chromotropic acid, a second molecule reacts with the initial adduct, forming a methylene-bridged dimer. Subsequent dehydration and cyclization, facilitated by the concentrated sulfuric acid, lead to the formation of the dibenzoxanthylium ring system.

-

Oxidation to the Chromogen: The final and critical step is the oxidation of the dibenzoxanthylium intermediate to the stable, intensely colored monocationic chromogen.[7][8] Concentrated sulfuric acid itself can act as the oxidizing agent.[7][8] Interestingly, studies have shown that in less concentrated acidic media, dissolved oxygen can also play a role in this oxidation step.[7][8] This violet-colored species is responsible for the characteristic absorbance maximum observed between 570 nm and 580 nm.[3][10][11]

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed reaction mechanism for the formation of the violet chromogen.

PART 2: Scientific Integrity & Logic: A Field-Proven Protocol

The trustworthiness of any analytical method hinges on a well-defined and validated protocol. The following procedure is a synthesis of established methodologies, optimized for reproducibility and sensitivity.[4][11]

Experimental Protocol: Spectrophotometric Quantification of Formaldehyde

This protocol outlines the steps for the quantitative determination of formaldehyde in an aqueous sample.

1. Reagent Preparation:

-

Chromotropic Acid Reagent (0.25% w/v): Dissolve 0.25 g of the disodium salt of chromotropic acid dihydrate in 25 mL of formaldehyde-free distilled water.[11] This solution should be prepared fresh daily to ensure optimal reactivity.[11]

-

Concentrated Sulfuric Acid (H₂SO₄): Use analytical reagent grade concentrated sulfuric acid.

-

Standard Formaldehyde Solution: Prepare a stock solution from a certified 37% formaldehyde solution. A series of working standards can then be prepared by diluting the stock solution with formaldehyde-free distilled water to cover the desired concentration range (e.g., 1.0 to 15.0 µg/mL).[11]

2. Sample Preparation:

-

If the sample contains interferences, a distillation step may be necessary to isolate the formaldehyde.[5][10]

-

For solid or semi-solid samples, maceration with distilled water may be required to extract the formaldehyde.[5]

3. Color Development:

-

Pipette a known volume of the sample or standard solution into a clean, dry test tube.

-

Add 1.0 mL of the chromotropic acid solution and mix thoroughly.[11]

-

CAUTION: While carefully mixing, slowly add 5 mL of concentrated sulfuric acid.[11] This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (goggles, gloves, and an apron).

-

Allow the mixture to cool to room temperature.[11]

-

In some protocols, heating the mixture in a water bath (e.g., at 60°C for 20 minutes) after the addition of sulfuric acid can enhance color development.[12]

4. Spectrophotometric Measurement:

-

Once cooled, measure the absorbance of the solution at 580 nm using a spectrophotometer.[10][11]

-

Use a reagent blank (prepared by substituting the sample with formaldehyde-free distilled water) to zero the instrument.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of formaldehyde in the sample by interpolating its absorbance on the calibration curve.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Chromotropic Acid Concentration | 0.25% (w/v) | [11] |

| Volume of Chromotropic Acid | 1.0 mL | [11] |

| Volume of Sulfuric Acid | 5.0 mL | [11] |

| Wavelength of Max. Absorbance | 580 nm | [10][11] |

| Typical Concentration Range | 1.0 - 15.0 µg/mL | [11] |

Experimental Workflow Diagram:

Caption: A streamlined workflow for the quantification of formaldehyde.

Trustworthiness and Self-Validating Systems

The reliability of this method is enhanced by several intrinsic factors:

-

Specificity: The reaction is highly specific for formaldehyde. Other aldehydes and ketones generally do not interfere, which is a significant advantage over other colorimetric methods.[13]

-

Linearity: The Beer-Lambert law is typically obeyed over a considerable concentration range, allowing for accurate quantification.[3][4]

-

Internal Validation: The use of a reagent blank and a series of standards for calibration provides a continuous internal validation of the method's performance during each analytical run.

PART 3: Visualization and Formatting: Data Presentation and Beyond

Interferences and Method Modifications

While the chromotropic acid method is robust, it is not without potential interferences. Certain compounds can affect the accuracy of the results. For instance, ethanol and xylene vapors have been reported to interfere with the determination of formaldehyde in air samples.[4] In such cases, the use of a pre-trap with a sorbent like Tenax GC can effectively remove these interfering substances.[4]

Furthermore, the use of concentrated sulfuric acid, while effective, poses significant safety and environmental concerns.[7][13] This has spurred research into alternative, "greener" methodologies. One promising approach involves replacing concentrated sulfuric acid with a mixture of phosphoric acid and hydrogen peroxide or hydrochloric acid and hydrogen peroxide, which can also facilitate the necessary oxidation step.[7][14] Another modification involves using magnesium sulfate to produce a stable colored complex, thereby avoiding the need for corrosive acids.[13]

Applications in Diverse Fields

The versatility of the chromotropic acid method has led to its adoption in a wide array of applications:

-

Environmental Monitoring: Determination of formaldehyde levels in indoor and outdoor air, as well as in water samples.[4][15]

-

Food Safety: Detection of formaldehyde used as an illicit preservative in various food products.[4][5]

-

Textile Industry: Screening for formaldehyde in textiles, a common cause of contact dermatitis.[16]

-

Clinical and Pharmaceutical Analysis: Quantification of formaldehyde and formaldehyde-releasing compounds in various matrices.[17][18]

Conclusion: A Timeless Tool for Modern Science

The chromotropic acid reaction with formaldehyde stands as a testament to the enduring power of fundamental chemical principles in analytical science. Its specificity, sensitivity, and cost-effectiveness ensure its continued relevance in a multitude of scientific disciplines. By understanding the intricacies of its reaction mechanism and adhering to validated protocols, researchers can confidently employ this classic method to obtain accurate and reliable data. As we continue to innovate and seek greener analytical solutions, the foundational knowledge of such robust methods will undoubtedly pave the way for future advancements.

References

- Determination of Formaldehyde: Colorimetric Method with Chromotropic Acid.

- The chemistry of the chromotropic acid method for the analysis of formaldehyde. (August 06 2025).

- Rao S, Shenoy SD, Davis S, Nayak S. Detection of formaldehyde in textiles by chromotropic acid method. Indian J Dermatol Venereol Leprol 2004;70:342-344.

- Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol - CDC Stacks.

- Formaldehyde Analytical Method - 3M.

- Water Analysis Using LAMBDA UV/Visible Spectrophotometers: Formaldehyde Determination - PE Polska.

- Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol-3-sulfonic Acid (J Acid), and 6-Anilino-1-napthol-3-sulfonic Acid (Phenyl J Acid). | Analytical Chemistry - ACS Publications.

- QUALITATIVE TEST OF FORMALDEHYDE (Chromotropic Acid Test).

- Spectrophotometric determination of formaldehyde with chromotropic acid in phosphoric acid medium assisted by microwave oven - Repositório Institucional UNESP.

- Annex 2 – Formaldehyde - NVWA.

- The chemistry of the chromotropic acid method for the analysis of formaldehyde - Canadian Science Publishing.

- A simple spot test quantification method to determine formaldehyde in aqueous samples - CORE. (December 20 2012).

- The Chromotropic Acid Test for Formaldehyde - Conservation OnLine.

- FORMALDEHYDE SOLUTION Ph.Eur. - Runa Chemicals.

- Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed. (May 28 2003).

- The chemistry of the chromotropic acid method for the analysis of formaldehyde.

- The chemistry of the chromotropic acid method for the analysis of formaldehyde.

- Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid - Analytical and Bioanalytical Chemistry Research.

- A simple and green analytical method for the determination of formaldehyde - SciELO.

- A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products - PubMed.

- Spectrophotometric determination of formaldehyde based on the telomerization reaction of tryptamine - Arabian Journal of Chemistry. (July 01 2011).

- (PDF) Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - ResearchGate. (August 06 2025).

- Hypothetical reaction products of the chromotropic acid-formaldehyde... - ResearchGate.

- Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution - PMC. (June 28 2011).

- OIV-MA-AS312-03B.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. memorial.scholaris.ca [memorial.scholaris.ca]

- 3. Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid [analchemres.org]

- 4. researchgate.net [researchgate.net]

- 5. repository.seafdec.org [repository.seafdec.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. canadacommons.ca [canadacommons.ca]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. nvwa.nl [nvwa.nl]

- 13. scielo.br [scielo.br]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. pepolska.pl [pepolska.pl]

- 16. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. pubs.acs.org [pubs.acs.org]

what is the role of sulfuric acid in chromotropic acid reaction

Topic: The Role of Sulfuric Acid in the Chromotropic Acid Reaction Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chromotropic acid method remains the gold standard for the specific determination of formaldehyde (HCHO) in environmental monitoring and pharmaceutical analysis (e.g., NIOSH Method 3500). While chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) acts as the coupling reagent, concentrated sulfuric acid (

Part 1: Mechanistic Foundations

To optimize sensitivity and troubleshoot interferences, one must understand that the "chromotropic acid reaction" is actually a multi-step sequence entirely dependent on the physicochemical properties of concentrated sulfuric acid.

The Quadripartite Role of Sulfuric Acid

| Function | Mechanism | Criticality |

| 1. Acid Catalysis | Protonates formaldehyde to form the hydroxymethyl carbocation ( | Absolute : HCHO is too weak an electrophile to attack the naphthalene ring without protonation. |

| 2. Dehydration | Sequesters water molecules produced during condensation. | Thermodynamic : Shifts equilibrium toward product formation (Le Chatelier’s principle). |

| 3. Oxidation | Oxidizes the leuco-intermediate to the colored quinoidal form. | Kinetic : In the absence of external oxidants, hot conc. |

| 4. Solvent Stabilization | Provides a high dielectric, non-nucleophilic medium. | Structural : Stabilizes the resonance-delocalized dibenzoxanthylium cation. |

Reaction Pathway

The reaction proceeds through an Electrophilic Aromatic Substitution (EAS). Two molecules of chromotropic acid condense with one molecule of formaldehyde.

-

Activation: Formaldehyde is protonated by

. -

First Condensation: The hydroxymethyl cation attacks the electron-rich naphthalene ring of chromotropic acid (ortho to the hydroxyl group).

-

Second Condensation: A second molecule of chromotropic acid attacks, releasing water (absorbed by

). -

Oxidative Chromogenesis: The resulting intermediate (a leuco-compound) is oxidized by

to form the purple dibenzoxanthylium cation (

Pathway Visualization

Caption: The reaction pathway requires H2SO4 at three distinct checkpoints: activation, dehydration, and final oxidation.[1]

Part 2: Validated Experimental Protocol

This protocol is adapted from NIOSH Method 3500 [1].[2] It is designed for high reproducibility in pharmaceutical and environmental applications.

Safety Pre-requisites

-

Hazard: Concentrated

is highly corrosive and reacts violently with water. -

PPE: Acid-resistant gloves, face shield, and fume hood are mandatory.

Reagents

-

Chromotropic Acid Solution (1%): Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt in 10 mL of distilled water. Filter if necessary. Prepare fresh weekly; store in amber glass.

-

Sulfuric Acid: Concentrated (96-98%), reagent grade.

-

Sodium Bisulfite (1%): Used for trapping (if sampling air) or background correction.

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Sample Prep | Aliquot 4 mL of aqueous sample (or impinger solution) into a glass vial. | Volume ratio is critical to maintain acid concentration >85% in the final mix. |

| 2. Reagent Addition | Add 0.1 mL of 1% Chromotropic Acid solution. Mix thoroughly. | Ensures the coupling reagent is homogeneously distributed before acid addition. |

| 3. Acidification | SLOWLY add 6 mL of concentrated | Exothermic Step: The heat generated ( |

| 4. Thermal Drive | Cap loosely and heat in a water bath at 95°C for 15 minutes . | Although mixing is exothermic, sustained heat is required for the oxidation step (conversion to xanthylium). |

| 5. Cooling | Allow to cool to room temperature (approx. 2-3 hours) undisturbed. | Color stability is temperature-dependent. Reading hot samples causes absorbance drift. |

| 6. Measurement | Read Absorbance at 580 nm against a reagent blank. | The dibenzoxanthylium complex has a sharp peak at 580 nm. |

Part 3: Critical Parameters & Troubleshooting

The "Nitrate" Interference

Nitrates (

-

Diagnosis: Solution turns yellow/orange instead of purple.

-

Remedy: If nitrates are suspected, use the Evaporation Method : Evaporate the sample to dryness (nitrates are volatile as

in acid) before adding reagents, or use a specific nitrate-masking agent (e.g., sulfamic acid).

Acid Concentration Threshold

The reaction does not proceed efficiently if the final acid concentration drops below 80% .

-

Why? Water competes with the carbocation.[3] If the medium is too aqueous, the equilibrium shifts back to the reactants (hydrolysis of the intermediate).

-

Control: Never dilute the sulfuric acid. Always add concentrated acid to the aqueous sample, keeping the sample volume small (e.g., 1:10 ratio of sample to acid is ideal, though NIOSH uses approx 2:3).

Drug Development Applications

-

Excipient Compatibility: Polysorbates (Tween 80) and PEG undergo oxidative degradation to produce formaldehyde. This method is used to screen excipients for trace HCHO which can crosslink gelatin capsules [3].

-

Residual Solvents: Used to verify the absence of methanol (which oxidizes to formaldehyde) in API synthesis.

References

-

National Institute for Occupational Safety and Health (NIOSH). (1994).[4] Formaldehyde: Method 3500. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[4]

-

[Link]

-

-

West, P. W., & Lyles, G. L. (1960).[5] A New Method for the Determination of Nitrates. Analytica Chimica Acta. (Describes the competing reaction of nitrates with chromotropic acid).

-

[Link]

-

-

Fagnani, E., et al. (2003).[1] Chromotropic acid–formaldehyde reaction in strongly acidic media.[1][6][7] The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-176.[1][6]

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. xn--jpr47zq87axwjc0d.com [xn--jpr47zq87axwjc0d.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. scribd.com [scribd.com]

- 5. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid [analchemres.org]

UV-Vis Absorption Spectrum of Chromotropic Acid Nitrate Complex: A Technical Guide

Content Type: Technical Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Focus: Spectrophotometric Determination of Nitrate via Chromotropic Acid Nitration

Introduction: The Analytical Imperative

In pharmaceutical water quality assurance and environmental monitoring, the quantification of nitrate (

This guide details the physicochemical basis, experimental protocol, and spectral characteristics of the nitrate-chromotropic acid complex. Unlike the Griess assay (which targets nitrite), this method directly targets nitrate through electrophilic aromatic substitution in a concentrated sulfuric acid medium, yielding a distinct yellow chromophore ($ \lambda_{max} \approx 410 \text{ nm} $).

Theoretical Framework

Reaction Mechanism

The reaction relies on the nitration of the naphthalene ring of chromotropic acid. The process is strictly dependent on the presence of concentrated sulfuric acid (

-

Protonation: It converts nitrate (

) into the reactive nitronium ion ( -

Dehydration: It drives the electrophilic substitution reaction.

The Pathway:

- (Formation of electrophile)

-

The

ion attacks the electron-rich chromotropic acid ring (likely at the position ortho to the hydroxyl groups), forming a nitro-chromotropic acid complex. -

This nitro-derivative exhibits a bathochromic shift into the visible region (Yellow,

).

Visualization of the Reaction Pathway

Figure 1: Mechanistic pathway of nitrate conversion to the yellow nitro-chromotropic complex.

Experimental Protocol

Expertise Note: The validity of this assay hinges on thermal control. The mixing of aqueous sample with concentrated sulfuric acid is highly exothermic. Uncontrolled heat can char organic impurities, creating a "false yellow" background. Cooling during acid addition is mandatory.

Reagents & Preparation

-

Chromotropic Acid Reagent: Dissolve 0.1 g of purified chromotropic acid disodium salt in 100 mL of concentrated

. Store in a brown bottle; stable for 2 weeks. -

Sulfite-Urea Reagent (Interference Masking): Dissolve 5 g urea and 4 g anhydrous sodium sulfite in 100 mL water.[1][2]

-

Antimony Reagent (Chloride Masking): Heat 0.5 g antimony metal in 80 mL conc.[1]

until dissolved; cool and dilute to 100 mL with conc. -

Nitrate Standard Solution: Potassium nitrate (

) dried at 105°C.

Step-by-Step Methodology

-

Sample Pre-treatment:

-

Acidification & Cooling (Critical Step):

-

Place the flask in a cooling water bath (10–20°C).

-

Slowly add concentrated

to the mark, swirling constantly to dissipate heat. -

Note: The final acid concentration must be >75% for the reaction to proceed efficiently.

-

-

Color Development:

-

Add 1.0 mL of Chromotropic Acid Reagent.

-

Invert gently to mix.

-

Allow to stand for 15 minutes at room temperature.

-

-

Spectrophotometric Measurement:

Protocol Workflow Diagram

Figure 2: Operational workflow ensuring thermal stability and interference removal.

Spectral Characteristics & Data Analysis

The Spectrum

The complex displays a distinct Gaussian absorption band in the visible region.

- : 410 nm (Secondary shoulder sometimes visible <350 nm, but irrelevant for quantification).

-

Color: Clear Yellow.

-

Stability: Absorbance is stable for approximately 24 hours if the flask is sealed to prevent moisture absorption (which dilutes the acid).

Quantitative Parameters

The method follows Beer-Lambert Law (

| Parameter | Value / Characteristic | Notes |

| Wavelength ( | 410 nm | |

| Linear Range | 0.1 – 5.0 mg/L | Dilute samples >5.0 mg/L |

| Molar Absorptivity ( | Approx. | Sensitivity is moderate |

| Detection Limit (LOD) | Dependent on reagent purity | |

| Blank Absorbance | Must be | High blank indicates reagent contamination |

Interference Management

Trustworthiness in this assay comes from actively managing interferences.

-

Nitrite (

): Reacts with chromotropic acid to form a red color.-

Solution: Urea converts nitrite to

gas.[1]

-

-

Oxidants (Chlorine, Cr(VI)): Cause off-colors.

-

Solution: Sodium sulfite reduces oxidants.

-

-

Chloride (

): Decreases sensitivity by reacting with nitrate.-

Solution: Antimony (III) precipitates/complexes chloride.

-

References

-

American Public Health Association (APHA). Standard Methods for the Examination of Water and Wastewater, Method 4500-NO3 B: Ultraviolet Spectrophotometric Screening Method & Chromotropic Acid Method. Washington, D.C.

-

Bulgariu, L. & Bulgariu, D. (2017). Validation of nitrogen-nitrate analysis by the chromotropic acid method. International Nuclear Atlantic Conference (INAC).

-

Hadjiioannou, T. P., et al. (1960). Spectrophotometric Determination of Nitrate in Air.[1] Analytica Chimica Acta.

-

West, P. W., & Ramachandran, T. P. (1966). Spectrophotometric Determination of Nitrate Using Chromotropic Acid.[1][2][4][7][8][9][10][11] Analytica Chimica Acta, 35, 317-324.

Sources

- 1. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. nemi.gov [nemi.gov]

- 4. cdn.hach.com [cdn.hach.com]

- 5. eurofinsus.com [eurofinsus.com]

- 6. standardmethods.org [standardmethods.org]

- 7. scispace.com [scispace.com]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

An In-Depth Technical Guide to the Eegriwe Reaction for Formaldehyde Detection

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Eegriwe reaction, a cornerstone for the colorimetric determination of formaldehyde. We will delve into the historical context, the underlying chemical principles, a detailed, field-tested experimental protocol, and the applications of this robust analytical method.

Introduction: The Enduring Significance of the Eegriwe Reaction

The accurate quantification of formaldehyde is critical across various scientific disciplines, from environmental monitoring and occupational safety to its role as a potential impurity in pharmaceutical manufacturing. Formaldehyde is classified as a category 1A carcinogen, and regulatory bodies like the World Health Organization (WHO) and the US National Institute for Occupational Safety and Health (NIOSH) have established strict exposure limits.[1] Among the myriad of analytical techniques available for formaldehyde detection, the Eegriwe reaction, based on the interaction of formaldehyde with chromotropic acid, remains a widely used and trusted method due to its simplicity, selectivity, and sensitivity.[2][3] This reaction forms the basis of the NIOSH 3500 method, a reference analytical standard for formaldehyde determination.[4]

Historical Development: From a Spot Test to a Quantitative Method

The foundation of this analytical technique was laid in 1937 by Eegriwe, who first described the use of chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) for the detection of formaldehyde.[2] Initially developed as a spot test, the method's inherent specificity and the intense color change observed in the presence of formaldehyde quickly led to its adaptation for quantitative spectrophotometric analysis.[2] Over the decades, the Eegriwe reaction has been refined and optimized, with modifications aimed at improving sensitivity, reducing the use of hazardous reagents, and expanding its applicability to diverse sample matrices, including air, water, and textiles.[5][6]

The Core Chemistry: Unraveling the Reaction Mechanism

The Eegriwe reaction is characterized by the formation of a distinctive violet-red to purple chromophore when formaldehyde reacts with chromotropic acid in a strongly acidic medium, typically concentrated sulfuric acid.[4][6] This colored product exhibits a maximum absorbance at approximately 580 nm, which is directly proportional to the formaldehyde concentration.[4][7]

While the precise mechanism is complex and not fully elucidated, it is generally understood to proceed in two key steps:

-

Dehydration and Electrophilic Aromatic Substitution: In the highly acidic environment provided by sulfuric acid, two molecules of chromotropic acid are believed to condense with one molecule of formaldehyde. The sulfuric acid acts as a dehydrating agent in the initial step.

-

Oxidation to a Quinoidal Chromophore: Subsequently, the intermediate product is oxidized to form a p-quinoidal structure, which is responsible for the characteristic color.[2] In the traditional method using concentrated sulfuric acid, the acid itself serves as the oxidizing agent.[5]

It is this final colored product that allows for the quantitative determination of formaldehyde using spectrophotometry.[2]

Visualizing the Eegriwe Reaction Workflow

The following diagram illustrates the typical experimental workflow for the quantitative determination of formaldehyde using the Eegriwe reaction.

Caption: Experimental workflow for formaldehyde quantification using the Eegriwe reaction.

A Field-Tested Experimental Protocol

The following is a detailed, step-by-step methodology for the quantitative determination of formaldehyde in an aqueous sample. This protocol is based on established methods and best practices.

5.1. Reagents and Materials

-

Formaldehyde standard solution (e.g., 1000 mg/L)

-

Chromotropic acid disodium salt dihydrate (4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt)

-

Concentrated sulfuric acid (reagent grade)

-

Deionized, formaldehyde-free water

-

Volumetric flasks and pipettes

-

Test tubes or vials

-

Heating block or water bath

-

Spectrophotometer

5.2. Preparation of Solutions

-

Chromotropic Acid Solution (1% w/v): Dissolve 0.25 g of chromotropic acid disodium salt dihydrate in 25 mL of deionized water. This solution should be prepared fresh daily.[7]

-

Formaldehyde Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the formaldehyde standard solution with deionized water. A typical concentration range might be 0.1 to 10 mg/L.

5.3. Experimental Procedure

-

Sample and Standard Preparation: Pipette a 2 mL aliquot of each standard solution and the unknown sample into separate, labeled test tubes.

-

Reagent Addition: To each test tube, add 1.0 mL of the 1% chromotropic acid solution and mix well.[7]

-

Acidification and Color Development: Carefully and slowly add 5 mL of concentrated sulfuric acid to each tube with continuous mixing.[7] Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Heating: Place the test tubes in a heating block or boiling water bath at 100°C for 60 minutes.[8]

-

Cooling: After heating, cool the test tubes to room temperature.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at 580 nm using a spectrophotometer. Use a reagent blank (containing all reagents except formaldehyde) to zero the instrument.[7]

5.4. Data Analysis

-

Calibration Curve: Plot the absorbance of the standard solutions versus their known concentrations to generate a calibration curve.

-

Quantification: Determine the concentration of formaldehyde in the unknown sample by interpolating its absorbance value on the calibration curve.

Performance Characteristics and Potential Interferences

The Eegriwe reaction is highly specific for formaldehyde.[4] Other aldehydes, ketones, and carboxylic acids do not produce the characteristic color.[4] However, certain compounds can interfere with the analysis. Large amounts of phenols may cause a negative interference, potentially masking the color formation.[7]

Table 1: Performance Characteristics of the Eegriwe Reaction

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance | 580 nm | [4] |

| Limit of Quantitation (LOQ) | ~1 µg | [7] |

| Linearity Range | 3 to 11 mg L-1 | [8] |

| Specificity | High for formaldehyde | [4] |

Modern Adaptations and Future Outlook

While the traditional Eegriwe reaction using concentrated sulfuric acid is robust, concerns over the use of this hazardous reagent have led to the development of modified procedures.[5] Research has shown that concentrated sulfuric acid can be replaced with less hazardous acids like hydrochloric and phosphoric acid, with dissolved oxygen then playing the role of the oxidizing agent.[5] Other modifications have explored the use of magnesium sulfate to produce a stable colored complex, further enhancing the safety profile of the method.[8]

Despite the advent of more sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), the Eegriwe reaction remains a valuable tool, particularly for screening and in situations where a simple, cost-effective, and reliable method is required.[9][10] Its continued use in standard methods underscores its enduring relevance in the field of analytical chemistry.

References

-

Chromotropic acid - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]

- Wang, C. H., et al. (2009). Formaldehyde Gas Sensors: A Review. Sensors, 9(6), 4218-4243.

- Bunko, E. D., & Burgess, A. E. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-176.

- Spissu, Y., et al. (2022). A Review on Recent Sensing Methods for Determining Formaldehyde in Agri-Food Chain: A Comparison with the Conventional Analytical Approaches. Foods, 11(9), 1332.

-

Drawell. (2024, May 29). Advanced Methods for the Determination of Formaldehyde in Air. Retrieved February 15, 2024, from [Link]

- Rao, S., et al. (2004). Detection of formaldehyde in textiles by chromotropic acid method. Indian Journal of Dermatology, Venereology, and Leprology, 70(6), 342-344.

- Georghiou, P. E., & Ho, C. K. (1989). Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol-3-sulfonic Acid (J Acid), and 6-Anilino-1-napthol-3-sulfonic Acid (Phenyl J Acid). Analytical Chemistry, 61(18), 2045-2048.

-

3M. (n.d.). Formaldehyde Analytical Method. Retrieved February 15, 2024, from [Link]

- Khan, M. S., et al. (2013). A simple spot test quantification method to determine formaldehyde in aqueous samples. Journal of the Saudi Chemical Society, 17(1), 93-97.

- Hladová, M., et al. (2019). Review of Spectrophotometric Methods for Determination of Formaldehyde. Research Papers Faculty of Materials Science and Technology Slovak University of Technology, 27(44), 105-120.

-

NVWA. (n.d.). Annex 2 – Formaldehyde. Retrieved February 15, 2024, from [Link]

- De Groot, A. C., et al. (1992). A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products.

- de Andrade, C. K., et al. (2014). A simple and green analytical method for the determination of formaldehyde. Journal of the Brazilian Chemical Society, 25(1), 143-149.

Sources

- 1. Formaldehyde Gas Sensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 5. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. drawellanalytical.com [drawellanalytical.com]

Methodological & Application

NIOSH Method 3500: Advanced Protocol for Formaldehyde Determination via Chromotropic Acid Spectrophotometry

Topic: NIOSH Method 3500 Formaldehyde Determination Protocol Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Analytical Scientists, Industrial Hygienists

Executive Summary

NIOSH Method 3500 remains the gold standard for ultra-sensitive formaldehyde determination in air, particularly for ceiling monitoring (0.1 ppm) and indoor air quality (IAQ) assessments where detection limits below 0.02 ppm are required. Unlike solid-sorbent methods (e.g., NIOSH 2016/DNPH), Method 3500 utilizes liquid impingers to capture formaldehyde, which is then derivatized with chromotropic acid in a high-acid matrix.

This guide provides a rigorous, field-validated protocol for executing NIOSH 3500. It addresses the critical "hot acid" chemistry, specific interference mitigation (phenols/ethanol), and the often-overlooked "polycone" cap contamination issue that compromises trace analysis.

Scientific Foundation & Mechanism

Principle of Operation

The method relies on the specific reaction between formaldehyde (

-

Collection: Airborne formaldehyde is trapped in 1% sodium bisulfite (

) , forming a stable non-volatile adduct. -

Derivatization: Upon addition of concentrated

, the adduct releases formaldehyde, which dehydrates with two molecules of chromotropic acid. -

Chromogen Formation: The reaction yields a purple monocationic chromogen (dibenzoxanthylium structure), not the para-quinoidal structure previously hypothesized.[2] This complex exhibits peak absorbance at 580 nm .[1][3]

Reaction Pathway Diagram

Figure 1: Reaction mechanism from air capture to chromogen formation. Note the critical role of H2SO4 in driving the condensation.

Reagents & Equipment

Critical Reagents

-

Chromotropic Acid (1%): Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt in 10 mL distilled water. Filter to remove insoluble impurities. Stability: Prepare fresh weekly; store in amber glass.

-

Sodium Bisulfite (1%): Dissolve 1 g

in 100 mL distilled water.[4] Stability: Prepare fresh weekly. -

Sulfuric Acid: Concentrated (96%), reagent grade.[4]

-

Formaldehyde Stock Solution (1 mg/mL): Standardize utilizing the pH titration method (sodium sulfite method) if preparing from formalin.

Equipment List

-

Sampler: Two midget impingers in series + 1-µm PTFE membrane filter (to remove particulate interferences).

-

Personal Sampling Pump: Calibrated to 0.2 – 1.0 L/min.

-

Spectrophotometer: Capable of 580 nm with 1-cm quartz cuvettes.

-

Glassware: 25-mL glass-stoppered flasks (volumetric).

-

Shipping Containers: Low-density polyethylene (LDPE) bottles.[1][4]

CRITICAL WARNING: Do NOT use storage bottles or vials with black "polycone" liners. These liners release phenol-formaldehyde resins upon contact with bisulfite, causing massive false positives. Use PTFE-lined or pure polyethylene caps only.

Field Sampling Protocol

Sampling Train Setup

-

Fill Impingers: Pipette 20 mL of 1% sodium bisulfite into each of the two midget impingers.

-

Assembly: Connect the PTFE filter cassette upstream of the first impinger. Connect the first impinger to the second (backup) impinger using short, inert tubing.

-

Pump Connection: Connect the outlet of the second impinger to the sampling pump.

Sample Collection

-

Calibration: Calibrate pump with a representative train in line to 1.0 L/min (recommended for ceiling checks) or 0.2 L/min (for TWA).

-

Volume: Collect a total volume of 1 to 100 L .

-

Post-Sampling: Transfer the contents of both impingers into separate LDPE bottles. Rinse each impinger with 2-3 mL of distilled water and add the rinse to the respective bottle.

-

Blanks: Submit at least 2 field blanks (media handled identically but no air drawn).

Laboratory Analysis Protocol

Sample Preparation

-

Volume Measurement: Pour the sample from the transport bottle into a graduated cylinder. Record the volume (

) accurately (typically ~22-23 mL due to rinse). -

Aliquot: Pipette a 4 mL aliquot of the sample into a 25-mL glass-stoppered flask.

-

Note: If high concentration is expected, use a smaller aliquot (e.g., 1 mL) and dilute to 4 mL with 1% bisulfite.

-

Color Development (The "Hot Acid" Step)

This step is highly exothermic. Perform in a fume hood.

-

Add Reagent: Add 0.1 mL of 1% Chromotropic Acid to the flask and mix.

-

Acid Addition: Slowly pipette 6 mL of concentrated sulfuric acid into the flask.

-

Technique: Allow the acid to flow down the side of the flask to avoid violent boiling.

-

-

Mixing: Gently swirl to mix. The solution will heat up significantly; this heat is required for the reaction.

-

Cooling: Allow the solution to cool to room temperature. The color is stable for several hours.

Measurement

-

Zeroing: Zero the spectrophotometer using a Reagent Blank (4 mL bisulfite + 0.1 mL chromotropic acid + 6 mL H2SO4).

-

Reading: Measure absorbance at 580 nm .

-

Linearity Check: Absorbance should remain below 1.0 AU. If higher, dilute the original sample and re-analyze (do not dilute the colored product).

Workflow Diagram

Figure 2: End-to-end workflow emphasizing safety and critical transfer steps.

Data Analysis & Calculations

Calibration Curve

Prepare a calibration curve using standard formaldehyde solutions (range 1 µg to 20 µg per 4 mL aliquot). Plot Absorbance vs. Amount of Formaldehyde (

Calculation Formula

Calculate the concentration

Where:

-

= Mass of formaldehyde (

- = Total solution volume of front and back impingers (mL).[1]

- = Aliquot volume used for analysis (typically 4 mL).[1][3]

-

= Total blank background (

- = Air volume sampled (L).

Method Performance Data

| Parameter | Value | Notes |

| Working Range | 0.02 – 4.0 ppm | Based on 80 L sample. |

| Limit of Detection (LOD) | 0.5 µg / sample | Approx. 0.005 ppm for 80 L. |

| Precision ( | 0.09 | Overall pooled precision.[1][3][6] |

| Bias | None identified | Accuracy ±18%.[1][3] |

| Interferences | Phenol, Ethanol | Phenol causes negative bias (-15% at 0.3 ratio).[1][3] |

Troubleshooting & Expert Insights

The "Polycone" Contamination

Symptom: Unusually high blank values or false positives in field samples. Cause: Many standard lab vials use "polycone" (phenolic plastic) liners. The bisulfite solution extracts formaldehyde/phenol from these caps during transport. Solution: Strictly use Nalgene CPE bottles or glass vials with PTFE-lined caps.

Negative Interference from Phenol

Symptom: Lower than expected recovery in industrial environments (e.g., resin manufacturing). Mechanism: Phenol competes with chromotropic acid or reacts with formaldehyde to form non-chromogenic resins. Mitigation: If phenol > 0.3x formaldehyde concentration, this method is invalid. Use NIOSH 2016 (DNPH) instead, as HPLC can separate the hydrazones.

Sulfuric Acid Quality

Symptom: High reagent blank absorbance. Cause: Nitrate impurities in sulfuric acid can cause yellowing/darkening. Solution: Use only "Low Nitrate" or "Mercury-Free" trace-metal grade sulfuric acid.

References

-

NIOSH Manual of Analytical Methods (NMAM). (1994).[1] Method 3500: Formaldehyde by VIS.[1][3][4][5] 4th Edition.[1][7][8] Centers for Disease Control and Prevention.[9] [Link]

-

Occupational Safety and Health Administration (OSHA). (1990). Method 52: Acrolein and/or Formaldehyde.[10] OSHA Sampling and Analytical Methods.[1][3][11][6][10][12] [Link]

-

Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde.[1][2][13][14][15] Canadian Journal of Chemistry, 67(5), 871-876. [Link]

-

Hakes, D. C., Johnson, G. D., & Maritano, J. S. (1984). Control of phenol interference in the chromotropic acid method for formaldehyde.[1][3] American Industrial Hygiene Association Journal, 45(4), 274-277. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Page:NIOSH Manual of Analytical Methods - 3500.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 4. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]

- 5. Analytical Method [keikaventures.com]

- 6. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. mdcampbell.com [mdcampbell.com]

- 9. cdc.gov [cdc.gov]

- 10. 1910.1048 App B - Sampling strategy and analytical methods for formaldehyde | Occupational Safety and Health Administration [osha.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. sgsgalson.com [sgsgalson.com]

- 13. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

preparation of 1% chromotropic acid solution for analysis

Abstract & Application Scope

This technical guide details the preparation of a 1% w/v Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) solution, the primary reagent for the spectrophotometric determination of formaldehyde (HCHO).

While High-Performance Liquid Chromatography (HPLC) with derivatization (e.g., DNPH) is common for complex matrices, the Chromotropic Acid Method (NIOSH 3500, USP <851>) remains the gold standard for specific, cost-effective quantification of formaldehyde in aqueous samples, air impinger solutions, and pharmaceutical excipients.

Key Performance Indicators:

-

Detection Limit: ~0.1 ppm (parts per million).

-

Linearity: Typically 0.02 to 4.0 µg/mL.

-

Specificity: Highly selective for formaldehyde; does not cross-react significantly with other aldehydes (e.g., acetaldehyde) under controlled conditions.

Chemical Principle & Mechanism

The analysis relies on a condensation reaction that occurs only in a strongly acidic, dehydrating environment (typically >85% Sulfuric Acid).

-

Step 1 (Protonation & Electrophilic Attack): In the presence of hot concentrated sulfuric acid (

), formaldehyde reacts with two molecules of chromotropic acid. -

Step 2 (Dehydration & Oxidation): The acid acts as a dehydrating agent to close the ring, followed by an oxidation step (often utilizing atmospheric oxygen or the acid itself at high temps) to form a para-quinoidal or dibenzoxanthylium cation.

-

Result: A violet-purple chromogen with maximum absorbance (

) at 580 nm .

Reaction Pathway Diagram

Figure 1: Reaction mechanism for the formation of the violet chromogen. The presence of concentrated sulfuric acid is non-negotiable for the dehydration step.

Reagents & Equipment

Critical Quality Attributes (CQAs):

-

Chromotropic Acid Disodium Salt Dihydrate: Reagent grade (>98%). Note: The free acid is rarely used; the disodium salt is standard.

-

Sulfuric Acid: Concentrated (95–98%), ACS Reagent Grade.[1] Must be low in nitrates, as nitrates interfere by oxidizing the reagent.

-

Water: HPLC Grade or ASTM Type I (Resistivity >18 MΩ·cm). Formaldehyde-free.[2]

| Reagent | Specification | Purpose |

| Chromotropic Acid Disodium Salt | CAS: 5808-22-0 | Chromogenic agent. |

| Sulfuric Acid ( | Conc. (95-98%) | Solvent, dehydrator, proton donor. |

| Sodium Bisulfite (Optional) | 1% Solution | Used to remove interferences (if applicable).[2] |

Protocol: Preparation of 1% Chromotropic Acid Solution

Safety Warning: This protocol involves handling carcinogenic reagents (formaldehyde standards) and corrosive acids. Work in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

Method A: The Aqueous Stock (NIOSH 3500 Standard)

Recommended for stability and safety. The solution is prepared in water and mixed with acid only during analysis.

-

Weighing: Accurately weigh 0.10 g of Chromotropic Acid Disodium Salt Dihydrate.

-

Dissolution: Transfer to a 10 mL volumetric flask (or 1.0 g into 100 mL for larger batches).

-

Dilution: Add approximately 5 mL of distilled water . Swirl gently to dissolve. The salt should dissolve easily.

-

Filtration (Critical Step): If the solution appears cloudy or has particulates (common with older reagent batches), filter through a 0.45 µm PTFE or glass fiber filter.

-

Final Volume: Dilute to the mark with distilled water.

-

Storage: Transfer to an amber glass bottle .

Method B: The Sulfuric Acid Solution (Direct)

Used in specific rapid-test protocols. Less stable.

-

Weigh 0.10 g of Chromotropic Acid Disodium Salt.

-

Add to 10 mL of Concentrated Sulfuric Acid .

-

Caution: This will generate heat.[5] Stir gently.

-

Note: This solution must be used within 48 hours as it will eventually darken due to sulfonating oxidation.

Analytical Workflow (Utilization)

To perform the analysis, you cannot just use the aqueous 1% solution; you must generate the reaction conditions.

Step-by-Step Analysis Protocol:

-

Sample Prep: Pipette 2 mL of your aqueous sample (or standard) into a glass test tube or vial.

-

Reagent Addition: Add 0.1 mL of the 1% Chromotropic Acid Aqueous Solution (prepared in Method A). Mix well.

-

Acidification (The Exotherm):

-

Very Slowly add 3 mL of Concentrated Sulfuric Acid .

-

Technique: Direct the acid stream down the side of the tube. The solution will get very hot.

-

Why? The final acid concentration must be >70% for the color to develop.

-

-

Color Development:

-

Measurement: Transfer to a cuvette and measure Absorbance at 580 nm .

Workflow Diagram

Figure 2: Operational workflow from stock preparation to final analysis.

Troubleshooting & Interferences

| Issue | Probable Cause | Corrective Action |

| High Blank Value | Contaminated Reagents | Use fresh H2SO4; ensure water is formaldehyde-free. |

| Yellow/Brown Color | Nitrate Interference | Nitrates (>10 ppm) oxidize the reagent. Evaporate sample to dryness with magnesium oxide to remove nitrates before analysis. |

| No Color Development | Acid too dilute | The reaction requires high acidity. Ensure the ratio of H2SO4 to water is at least 1.5:1. |

| Turbidity | Precipitation | Filter the 1% stock solution before use. Ensure glassware is clean. |

References

-

National Institute for Occupational Safety and Health (NIOSH). (1994).[4] Method 3500: Formaldehyde by VIS.[4] NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[4]

- U.S. Pharmacopeia (USP).General Chapter <851> Spectrophotometry and Light-Scattering. (Referenced for general instrument parameters).

-

Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde.[1][7][2][8][9][10][11] Canadian Journal of Chemistry, 67(5), 871-876.

- American Public Health Association (APHA).

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. scribd.com [scribd.com]

- 5. integraclear.com [integraclear.com]

- 6. A Note On the Chromotropic Acid Reagent for 2,4–D Analysis | Weeds | Cambridge Core [cambridge.org]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nvwa.nl [nvwa.nl]

Application Note: Spectrophotometric Determination of Nitrate Using Chromotropic Acid

Abstract

This application note details a robust, high-sensitivity protocol for the determination of nitrate in aqueous matrices using the Chromotropic Acid method.[1] Unlike the Griess assay (which requires reduction of nitrate to nitrite) or the Brucine method (toxic and variable), the Chromotropic Acid method relies on the direct electrophilic substitution of the nitrate-derived nitronium ion onto the naphthalene ring of 1,8-dihydroxynaphthalene-3,6-disulfonic acid. This method offers a linear dynamic range of 0.1 to 5.0 mg/L

Introduction & Principle

Significance

Nitrate quantification is critical in environmental monitoring (eutrophication control) and drug development (nitric oxide metabolite tracking). While Ion Chromatography (IC) is the gold standard, it requires high capital expenditure. Spectrophotometric methods remain the workhorse for high-throughput screening due to cost-efficiency and speed.

Mechanism of Action

The reaction proceeds in a highly acidic medium (concentrated

-

Formation of Nitronium Ion:

-

Electrophilic Aromatic Substitution: The nitronium ion attacks the chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) at the positions ortho to the hydroxyl groups, forming a yellow nitro-derivative complex.

-

Chromophore Detection: This complex exhibits a distinct absorbance maximum at 410 nm .[2]

Reaction Pathway Diagram

Figure 1: Reaction mechanism showing the conversion of nitrate to the active nitronium electrophile and subsequent complex formation.[3]

Materials & Reagents

Equipment

-

Spectrophotometer: Single or double-beam, capable of reading at 410 nm with 1 nm bandwidth.

-

Cuvettes: 10 mm path length, quartz or optical glass (acid resistant).

-

Cooling Bath: Ice-water bath (critical for thermal regulation).

Reagents (ACS Grade or Higher)

-

Sulfuric Acid (

): Concentrated, reagent grade.[4] Must be nitrate-free. -

Chromotropic Acid Disodium Salt: (

).

Reagent Preparation Protocols

| Reagent | Preparation Protocol | Stability |

| Nitrate-Free Water | Distilled/Deionized water. If high blanks occur, redistill with minimal permanganate. | Fresh |

| Sulfite-Urea Solution | Dissolve 5g urea and 4g sodium sulfite in 100 mL water. | 2 Weeks (4°C) |

| Antimony Sulfate (Masking) | Heat 0.5g antimony metal in 80 mL conc. | 6 Months |

| Chromotropic Acid (0.1%) | Dissolve 100 mg purified chromotropic acid in 100 mL conc. | 2 Weeks |

| Nitrate Stock (100 mg/L N) | Dissolve 0.7218 g | 6 Months |

Experimental Protocol

Sample Pre-treatment

-

Filtration: Filter turbid samples through a 0.45 µm membrane.

-

pH Adjustment: If sample pH is < 2 or > 11, adjust to roughly pH 7.

Analytical Workflow

CRITICAL SAFETY: This procedure involves mixing water and concentrated acid.[3][7] Always add acid to water (or in this case, reagents to the sample) slowly with cooling. Wear full PPE (face shield, acid-resistant gloves).

-

Preparation: Pipette 2.0 mL of sample (or standard) into a dry 10-mL volumetric flask.

-

Interference Removal:

-

Add 1 drop of Sulfite-Urea solution.[7] Swirl.

-

Wait 1 minute (Allows nitrite to convert to

and oxidants to reduce).

-

-

Chloride Masking:

-

Add 2.0 mL of Antimony Sulfate solution.

-

Place flask in Ice-Water Bath for 5 minutes.

-

-

Color Development:

-

Add 1.0 mL of Chromotropic Acid reagent.[5]

-

Add concentrated

to the mark (approx. 5 mL). -

Note: The heat of mixing is necessary for the reaction, but excessive heat degrades the reagent. The ice bath moderates this.

-

-

Final Incubation:

-

Remove from ice bath. Let stand at room temperature for 45 minutes .

-

Adjust volume with conc.

if necessary (due to cooling contraction). -

Invert gently to mix (Do not shake vigorously).

-

-

Measurement:

Workflow Diagram

Figure 2: Step-by-step experimental workflow ensuring interference elimination and controlled color development.

Method Validation & Performance

Linearity and Range

Prepare a calibration curve using the Nitrate Stock solution.

-

Points: 0.0, 0.5, 1.0, 2.0, 3.0, 5.0 mg/L

.[3] -

Acceptance Criteria:

. -

Equation:

(Beer's Law).

Interference Management

The table below summarizes the effectiveness of the masking agents included in this protocol.

| Interferent | Limit w/o Masking | Limit w/ Masking | Mechanism of Removal |

| Chloride ( | 10 mg/L | 4000 mg/L | Complexation with Antimony ( |

| Nitrite ( | 0.1 mg/L | > 50 mg/L | Reduction to |

| Iron ( | 5 mg/L | 200 mg/L | Masked by Antimony Sulfate |

| Oxidants ( | 1 mg/L | > 50 mg/L | Reduction by Sodium Sulfite |

Troubleshooting (Expert Tips)

-

Brown/Black Discoloration: Indicates organic charring. The sample likely has high COD/organic content. Solution: Pre-treat with Aluminum Hydroxide flocculation or digest organics.

-

Variable Blanks: Usually caused by nitrate contamination in the sulfuric acid. Solution: Use "Trace Metal Grade" or dedicated "Nitrate-Free" sulfuric acid.

-

Low Sensitivity: Chromotropic acid reagent has oxidized. Solution: Prepare fresh reagent if the solution is not colorless/pale straw.

References

-

APHA (American Public Health Association). Standard Methods for the Examination of Water and Wastewater. Method 4500-NO3⁻.[3][8] Washington, D.C.

-

Hadjiioannou, T. P., et al. "Microdetermination of Nitrate with Chromotropic Acid." Analytica Chimica Acta, vol. 22, 1960.

- West, P. W., & Ramachandran, T. P. "Spectrophotometric Determination of Nitrate Using Chromotropic Acid." Analytica Chimica Acta, vol. 35, 1966, pp. 317-324. (Foundational paper establishing the antimony masking protocol).

-

Hach Company. "Nitrate, Chromotropic Acid Method 10020." Water Analysis Handbook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.hach.com [cdn.hach.com]

- 3. uvm.edu [uvm.edu]

- 4. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 5. scispace.com [scispace.com]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 7. youtube.com [youtube.com]

- 8. standardmethods.org [standardmethods.org]

Application Notes & Protocols: Spectrophotometric Determination of Titanium and Chromium

Abstract

This document provides comprehensive application notes and detailed protocols for the spectrophotometric determination of titanium and chromium. For titanium analysis, we detail the robust and sensitive method utilizing chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid), a well-established chromogenic agent. The underlying chemistry, optimization of reaction conditions, and mitigation of interferences are discussed to ensure analytical accuracy. For the analysis of hexavalent chromium [Cr(VI)], this guide focuses on the authoritative and highly sensitive standard method employing 1,5-diphenylcarbazide, as it is the universally accepted and validated reagent for this application. While chromotropic acid is an excellent reagent for titanium, its use for direct chromium determination is not standard practice. By presenting the validated diphenylcarbazide protocol, we ensure our users are equipped with the most reliable and scientifically-backed methodology for chromium analysis. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Part 1: Determination of Titanium (IV) with Chromotropic Acid

Introduction and Principle

The chromotropic acid method is a highly effective and widely used spectrophotometric technique for quantifying trace amounts of titanium. Titanium in its +4 oxidation state (Ti(IV)) reacts with chromotropic acid in a slightly acidic medium to form a stable, colored complex. The intensity of this color, which can range from yellow to reddish-orange depending on the pH, is directly proportional to the concentration of titanium in the sample.[1][2][3] The reaction is rapid, and the resulting complex exhibits strong absorbance in the visible spectrum, making it ideal for quantitative analysis using a standard spectrophotometer.

The choice of this method is underpinned by its sensitivity and the stability of the color developed.[1] The underlying chemical reaction involves the formation of a chelate complex where the Ti(IV) ion is coordinated by the hydroxyl groups of the chromotropic acid molecule.

Chemical Mechanism of Complex Formation

Chromotropic acid acts as a bidentate ligand, coordinating to the titanium(IV) ion through its two phenolic hydroxyl groups. The reaction is pH-dependent, as the deprotonation of these hydroxyl groups is necessary for chelation to occur. Different Ti-chromotropic acid complexes can form depending on the pH.[1][3] However, a stable complex suitable for analysis is reliably formed in the pH range of 3 to 6.[1] The reaction can be generalized as follows:

Ti(IV) + n(Chromotropic Acid) → [Ti(Chromotropic Acid)n]^(4-2n) (Colored Complex)

Caption: Fig. 1: Ti(IV)-Chromotropic Acid Reaction Pathway.

Key Experimental Parameters for Titanium Determination

For reproducible and accurate results, adherence to optimized parameters is critical. The following table summarizes the key variables for this assay.

| Parameter | Recommended Value / Range | Rationale & Notes |

| Wavelength (λmax) | 470 nm | Provides maximum absorbance for the complex in the optimal pH range, ensuring highest sensitivity.[1] |

| Optimal pH | 3.0 - 6.0 | The absorbance of the complex is stable and independent of minor pH fluctuations within this range.[1] |

| Reagent Concentration | 0.5% (w/v) Chromotropic Acid | Ensures a sufficient excess of the ligand to drive the complexation reaction to completion for the expected titanium concentration range. |

| Color Development Time | Instantaneous | The reaction is very rapid, and the color is stable for at least 12 hours, providing a flexible measurement window.[1] |

| Linear Range | ~0.1 - 5 µg/mL Ti(IV) | The specific range should be validated by constructing a calibration curve with the instrument in use. |

| Primary Interference | Iron (III) | Fe(III) also forms a colored complex. This is mitigated by reduction to Fe(II) with ascorbic acid.[1] |

Detailed Protocol for Titanium (IV) Determination

-

Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of the disodium salt of chromotropic acid in 100 mL of 0.3 N sulfuric acid (H₂SO₄).[1] Store this solution in a dark-colored bottle and prepare fresh weekly to avoid degradation from light exposure.[1][3] The use of dilute sulfuric acid helps to eliminate the photosensitivity of the reagent.[1]

-

Titanium (IV) Stock Standard Solution (100 µg/mL):

-

Accurately weigh 0.1668 g of anhydrous titanium dioxide (TiO₂) that has been ignited at 900°C.

-

Fuse it in a platinum crucible with 2 g of potassium pyrosulfate (K₂S₂O₇).

-

Cool the melt and dissolve it in 50 mL of 4 N H₂SO₄ with gentle heating.

-

Allow the solution to cool to room temperature and quantitatively transfer it to a 1 L volumetric flask. Dilute to the mark with 4 N H₂SO₄. This solution is stable.

-

-

Working Standard Solutions (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 µg/mL): Prepare fresh daily by appropriate serial dilution of the stock standard solution with deionized water.

-

Ascorbic Acid Solution (10% w/v): Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water. Prepare fresh daily. This solution is used to reduce Fe(III) to Fe(II), which does not interfere.[1]

-

Sodium Acetate Buffer (2M): Dissolve 164 g of anhydrous sodium acetate (CH₃COONa) in deionized water and dilute to 1 L.

The goal is to bring the titanium into an acidic aqueous solution as Ti(IV). The method depends on the sample matrix. For alloys or minerals, an acid digestion is required. A general guideline is to dissolve a known weight of the sample in a suitable acid mixture (e.g., HCl/HNO₃), evaporate to near dryness, and then redissolve the residue in dilute sulfuric acid.[4]

-

Pipette an aliquot (e.g., 10 mL) of the prepared sample solution into a 50 mL volumetric flask. The aliquot size should be chosen so the final titanium concentration falls within the calibration range.

-

Add 5 mL of the 10% ascorbic acid solution and mix well. Allow it to stand for 5 minutes to ensure complete reduction of any Fe(III).

-

Add 5 mL of the 0.5% chromotropic acid reagent.

-

Adjust the pH to between 3.0 and 4.0 by adding the 2M sodium acetate buffer solution dropwise. Verify the pH with a calibrated pH meter.

-

Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.

-

Prepare a reagent blank using deionized water in place of the sample aliquot and treat it identically.

-

Measure the absorbance of the sample and standards against the reagent blank at 470 nm using a spectrophotometer.

-

Pipette aliquots of the working standard solutions (e.g., 0, 1, 2, 4, 8, 10 mL of a 5 µg/mL standard) into a series of 50 mL volumetric flasks.

-

Follow steps 2-7 of the analytical procedure for each standard.

-

Plot a graph of absorbance versus concentration (µg/mL). The graph should be linear and pass through the origin. Use this calibration curve to determine the concentration of titanium in the unknown sample.

Caption: Fig. 2: Experimental Workflow for Titanium Analysis.

Part 2: Determination of Hexavalent Chromium [Cr(VI)]

Scientific Preamble: Reagent Selection

For the spectrophotometric determination of hexavalent chromium, the most sensitive, selective, and widely adopted method is based on the reaction with 1,5-diphenylcarbazide . This procedure is recognized by standard-setting bodies such as the U.S. Environmental Protection Agency (EPA Method 7196A).[5] The reaction produces a distinct red-violet color with a high molar absorptivity, allowing for the detection of Cr(VI) at low part-per-billion (ppb) levels. While chromotropic acid is a superb reagent for titanium, it does not offer the specificity and sensitivity for chromium that diphenylcarbazide does. Therefore, to ensure scientific integrity and provide the most authoritative protocol, this guide details the 1,5-diphenylcarbazide method.

Principle and Mechanism

This colorimetric method is based on a two-step redox reaction and complexation in an acidic solution. First, Cr(VI) oxidizes the 1,5-diphenylcarbazide to 1,5-diphenylcarbazone. In this process, Cr(VI) is reduced to Cr(III). Subsequently, the newly formed Cr(III) ion is chelated by two molecules of the 1,5-diphenylcarbazone, forming a stable, intensely colored red-violet complex.[5][6][7] The intensity of the color, measured at approximately 540 nm, is proportional to the initial concentration of Cr(VI).

Caption: Fig. 3: Cr(VI)-Diphenylcarbazide Reaction Pathway.

Key Experimental Parameters for Chromium (VI) Determination

| Parameter | Recommended Value / Range | Rationale & Notes |

| Wavelength (λmax) | 540 nm | Wavelength of maximum absorbance for the red-violet complex.[5][8] |

| Optimal pH | ~2.0 | The reaction is pH-sensitive and requires a strongly acidic environment, typically achieved with sulfuric or phosphoric acid.[6][9] |

| Reagent Purity | Acetone-soluble 1,5-diphenylcarbazide | Reagent quality is crucial. It should be a white crystalline solid. If it is discolored, it should be discarded. |

| Color Development Time | 5-10 minutes | Color develops rapidly but should be measured within a reasonable timeframe as it can fade over longer periods. |

| Linear Range | ~0.05 - 1.0 mg/L Cr(VI) | Samples with higher concentrations must be diluted. The method is highly sensitive.[10] |

| Interferences | Mo(VI), V(V), Hg(I, II), Fe(III) | Molybdenum and vanadium can react to form color. Iron can produce a yellow color. These are generally not significant at concentrations below a few mg/L.[5] |

Detailed Protocol for Chromium (VI) Determination

-

Chromium (VI) Stock Standard Solution (500 mg/L): Dissolve 1.414 g of potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for 1 hour, in deionized water and dilute to 1 L in a volumetric flask.

-

Chromium (VI) Working Standard Solution (5 mg/L): Dilute 10 mL of the stock solution to 1 L with deionized water. This solution should be prepared fresh as needed.

-

1,5-Diphenylcarbazide Reagent: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and discard when the solution becomes discolored.

-

Sulfuric Acid Solution (6 N): Slowly and carefully add 167 mL of concentrated H₂SO₄ (sp. gr. 1.84) to approximately 800 mL of deionized water. Cool and dilute to 1 L.